2,5,6-Trimethyl-4-hepten-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16466-21-0 |
|---|---|
Molecular Formula |
Cl6Pt.2H4N |
Synonyms |
2,5,6-Trimethyl-4-hepten-3-one |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,5,6 Trimethyl 4 Hepten 3 One and Its Structural Analogs
Strategies for Carbon-Carbon Bond Formation Leading to Heptenone Scaffolds
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of complex molecules. alevelchemistry.co.uk In the context of heptenone scaffolds, key C-C bond-forming reactions include alkylations, aldol (B89426) reactions, and various coupling reactions. alevelchemistry.co.ukkvmwai.edu.in These methods are essential for assembling the requisite carbon framework of molecules like 2,5,6-trimethyl-4-hepten-3-one.
Mechanistic Investigations of Ketone Alkylation and Olefin Functionalization in the Context of this compound Synthesis
The synthesis of this compound and its analogs often involves the alkylation of a ketone enolate or a related nucleophile. The acidity of the α-protons of a ketone allows for the formation of an enolate, which can then react with an electrophile, such as an alkyl halide, to form a new C-C bond. kvmwai.edu.in
A significant advancement in this area is the use of metal-organic cooperative catalysis (MOCC) for the α-alkylation of ketones with unactivated olefins. nih.gov Density functional theory (DFT) studies have provided mechanistic insights into this transformation. nih.gov The process, catalyzed by a Rh(I) complex and a cocatalyst like 7-azaindoline, involves several key steps:
Ketone condensation: The ketone reacts with the cocatalyst to form an enamine.
Coordination: The enamine coordinates to the Rh(I) catalyst.
C-H activation: Oxidative addition of a C(sp2)-H bond to the rhodium center forms a Rh(III)-H hydride.
Migratory insertion: The olefin inserts into the Rh(III)-H bond.
Reductive elimination: This is often the rate-determining step and results in the formation of the alkylated product and regeneration of the Rh(I) catalyst. nih.gov
Another important strategy is the functionalization of olefins. The Heck reaction, for instance, allows for the formation of a substituted alkene from an unsaturated halide and an alkene, typically using a palladium catalyst. alevelchemistry.co.uk This reaction is valuable for creating C-C bonds at sp2-hybridized carbons. alevelchemistry.co.uk
Catalytic Approaches in Enone Synthesis Relevant to this compound
Catalytic methods are paramount in modern organic synthesis for their efficiency and selectivity. In the synthesis of enones like this compound, several catalytic approaches are noteworthy.
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. chemie-brunschwig.ch The Stille reaction, which couples an organostannane with an organic electrophile in the presence of a palladium catalyst, has been used to synthesize ketones under mild conditions with good yields. thermofisher.com Similarly, the Suzuki reaction, which utilizes an organoboron compound, is another widely used palladium-catalyzed cross-coupling for forming C-C bonds. thermofisher.com
Rhodium-catalyzed C-H bond activation has also emerged as a potent strategy. semanticscholar.org Aromatic ketones can be directly alkylated with allylic alcohols or α,β-unsaturated ketones using a rhodium catalyst, with the ketone's carbonyl group acting as a directing group. semanticscholar.org This method provides a direct route to β-aryl carbonyl compounds. semanticscholar.org
The use of solid acid catalysts, such as Amberlyst-15, has been shown to be effective for the synthesis of flavoring ketones through the alkylation of acetoacetic ester. acs.org This one-pot reaction proceeds via alkylation followed by decarboxylation and can be performed under solvent-free conditions, offering a greener alternative. acs.org
Stereoselective Synthesis and Chiral Induction in Heptenone Derivatives
Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules. msu.edulibguides.com Asymmetric induction refers to the use of a chiral feature in the substrate, reagent, catalyst, or environment to favor the formation of one enantiomer or diastereomer. msu.edu
For heptenone derivatives, stereoselective synthesis can be achieved through various methods. Aldol-type reactions using enantiomerically pure starting materials, such as methylsulfinylmethylisoxazolines, can lead to the formation of highly stereocontrolled products. researchgate.net The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, is a common strategy. researchgate.net
Chiral catalysts are also instrumental in achieving high stereoselectivity. numberanalytics.com For example, the Sharpless asymmetric epoxidation utilizes a titanium-tartrate complex to produce chiral epoxides with high enantioselectivity. numberanalytics.com While not directly a heptenone synthesis, the principles of using chiral catalysts to control stereochemistry are broadly applicable.
The creation of new stereogenic centers during a reaction, such as in the addition of a Grignard reagent to a carbonyl group, can lead to the formation of diastereomers. msu.edu Controlling the diastereoselectivity of such reactions is a key challenge and an active area of research.
Green Chemistry Principles in this compound Production
The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. sigmaaldrich.comacs.org These principles are increasingly important in both academic research and industrial production.
Key green chemistry principles relevant to the synthesis of this compound include:
Prevention: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are more selective and minimize waste. acs.org
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. sigmaaldrich.com
Design for Energy Efficiency: Energy requirements should be minimized, and reactions should ideally be conducted at ambient temperature and pressure. acs.org
The use of solid acid catalysts, as mentioned earlier, aligns well with green chemistry principles by enabling solvent-free conditions and catalyst recyclability. acs.org Biocatalysis, using enzymes to perform chemical transformations, is another powerful green approach, as enzymes can be highly specific and often eliminate the need for protecting groups, thus reducing derivatization steps and waste. acs.orgnih.gov The conversion of biomass-derived α-hydroxy acids to α-keto acid esters via catalytic oxidation is a promising green route for producing valuable chemical intermediates. mdpi.com
Scale-Up Considerations and Industrial Synthesis Pathways for Structurally Related Ketones
The transition from a laboratory-scale synthesis to an industrial-scale process involves numerous challenges. unimi.it Batch processes, common in the fine chemicals industry, can be difficult to scale up due to issues with heat and mass transfer. unimi.it Continuous flow chemistry, using microreactors, offers a potential solution by providing better control over reaction parameters and improving safety and efficiency. unimi.it
For the industrial production of ketones, several factors are critical. The cost and availability of starting materials, the efficiency and selectivity of the reaction, the ease of product purification, and the environmental impact of the process must all be considered. The synthesis of flavoring ketones, for example, has seen a shift towards developing alternative synthetic methods to meet market demand. acs.org
Catalytic hydrogenations are widely used in the fine chemicals industry for the production of vitamins and other complex molecules. scispace.com These processes are often carried out with heterogeneous catalysts that can be recycled, making them cost-effective and more sustainable. scispace.com The development of robust and recyclable catalysts is a key area of research for industrial applications.
The synthesis of ketones via the alkylation of acetoacetic ester using solid acid catalysts has been successfully scaled up, demonstrating its potential for industrial production. acs.org Similarly, established multi-step syntheses for vitamins often rely on high-yielding catalytic steps to ensure economic viability. scispace.com
Elucidation of Reaction Pathways and Mechanistic Studies of 2,5,6 Trimethyl 4 Hepten 3 One
Keto-Enol Tautomerism Dynamics and Equilibrium Analysis of 2,5,6-Trimethyl-4-hepten-3-one and its Isomers
Keto-enol tautomerism involves the interconversion of a ketone (keto form) and an enol (an alkene with a hydroxyl group). fiveable.me This is a constitutional isomerism in equilibrium. masterorganicchemistry.com For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength and stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, the structure of this compound allows for the formation of different enol tautomers.
The equilibrium position is influenced by factors such as substitution, conjugation, and hydrogen bonding. fiveable.memasterorganicchemistry.com In the case of asymmetrical ketones, the more stable enol tautomer is often the one with a more substituted double bond or one that is in conjugation with other groups like a phenyl ring. libretexts.orgyoutube.com The presence of bulky substituents around the carbonyl group can also shift the equilibrium toward the enol form. fiveable.me Both acid and base can catalyze the interconversion between the keto and enol forms. masterorganicchemistry.com
Table 1: Factors Influencing Keto-Enol Equilibrium
| Factor | Influence on Equilibrium |
| Bond Strength | The C=O double bond is generally stronger than the C=C double bond, favoring the keto form. libretexts.org |
| Substitution | Increased substitution on the enol's C=C bond can increase its stability. libretexts.org |
| Conjugation | Conjugation of the enol's C=C bond with other π-systems stabilizes the enol form. fiveable.me |
| Hydrogen Bonding | Intramolecular hydrogen bonding in the enol form can significantly increase its stability. masterorganicchemistry.com |
| Solvent | The polarity and hydrogen-bonding capability of the solvent can influence the equilibrium position. masterorganicchemistry.com |
Electrophilic and Nucleophilic Addition Reactions of the Carbonyl and Alkene Moieties
The conjugated system in α,β-unsaturated ketones like this compound allows for two main modes of nucleophilic addition: direct (1,2-addition) to the carbonyl carbon and conjugate (1,4-addition) to the β-carbon. openstax.orglibretexts.org The electronegative oxygen atom withdraws electron density, making both the carbonyl carbon and the β-carbon electrophilic. openstax.orglibretexts.org
1,2-Addition (Direct Addition): Stronger, more reactive nucleophiles such as Grignard reagents and organolithium compounds tend to attack the carbonyl carbon directly. openstax.org This results in the formation of an alcohol after protonation.
1,4-Addition (Conjugate Addition): Weaker nucleophiles, including amines, water, alcohols, and organocuprates (Gilman reagents), preferentially add to the β-carbon. openstax.orgpressbooks.pub This reaction, also known as the Michael addition when the nucleophile is an enolate, proceeds through an enolate intermediate which then tautomerizes to the more stable keto form. pressbooks.pubwikipedia.org
Electrophilic addition to the alkene double bond can also occur. The mechanism typically involves the initial attack of an electrophile on the double bond to form a carbocation intermediate. youtube.com The stability of this carbocation will influence the final product. Rearrangements can occur to form a more stable carbocation before the subsequent nucleophilic attack. masterorganicchemistry.com
Oxidation and Reduction Chemistry of the this compound Framework
Oxidation:
The oxidation of α,β-unsaturated ketones can lead to various products depending on the oxidizing agent and reaction conditions. A common reaction is epoxidation of the carbon-carbon double bond to form an α,β-epoxyketone. tandfonline.com This can be achieved using reagents like sodium perborate (B1237305) or hydrogen peroxide under basic conditions. tandfonline.comacs.org The reaction with hydrogen peroxide is believed to proceed via a nucleophilic attack of a perhydroxyl anion. acs.org Other oxidizing agents can lead to cleavage of the double bond or oxidation of the alkyl substituents.
Reduction:
The reduction of α,β-unsaturated ketones can be selective towards the carbonyl group, the alkene, or both.
Selective Carbonyl Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the carbonyl group to a hydroxyl group, leaving the C=C double bond intact, especially at low temperatures.
Selective Alkene Reduction: Catalytic hydrogenation using specific catalysts can selectively reduce the C=C double bond. For instance, copper-based catalysts have shown high selectivity for the hydrogenation of the C=O bond in α,β-unsaturated ketones, while palladium or nickel catalysts tend to be more active for C=C bond hydrogenation. oup.comresearchgate.net
Complete Reduction: More powerful reducing agents or more vigorous catalytic hydrogenation conditions (e.g., using palladium on carbon with higher hydrogen pressure) can reduce both the carbonyl group and the double bond. google.com
Table 2: Common Oxidation and Reduction Reactions of α,β-Unsaturated Ketones
| Reaction Type | Reagent(s) | Primary Product(s) |
| Epoxidation | Hydrogen peroxide (H₂O₂), Sodium perborate | α,β-Epoxyketone tandfonline.comacs.org |
| Selective Carbonyl Reduction | Sodium borohydride (NaBH₄) | Allylic alcohol |
| Selective Alkene Reduction | Catalytic Hydrogenation (e.g., Cu/SiO₂) | Saturated ketone oup.com |
| Complete Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Saturated alcohol google.com |
Rearrangement Reactions and Fragmentations of the Branched Heptenone System
Rearrangement reactions involve the migration of an atom or group within a molecule, often to form a more stable intermediate, such as a more substituted carbocation. masterorganicchemistry.comallen.in These rearrangements can accompany reactions that proceed through carbocation intermediates, like certain electrophilic additions or substitution reactions. masterorganicchemistry.com For a branched system like this compound, the formation of a carbocation at various positions could potentially lead to 1,2-hydride or 1,2-alkyl shifts to generate a more stable carbocationic intermediate.
Fragmentation patterns in mass spectrometry provide insight into the structure of the molecule and the stability of the resulting fragments. For ketones, a common fragmentation is the α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. The resulting acylium ion ([RCO]⁺) is relatively stable. libretexts.org For this compound, α-cleavage could lead to the loss of an isopropyl group or a larger fragment. Another significant fragmentation pathway for unsaturated ketones is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the β-bond. The fragmentation of this compound would likely show characteristic peaks corresponding to the loss of these and other small neutral molecules. iomcworld.comaip.org
Radical Reactions and Their Role in the Formation or Transformation of this compound
Radical reactions can play a role in both the formation and subsequent transformation of α,β-unsaturated ketones. The formation of this compound has been noted in the context of carotenoid degradation, which can involve radical-mediated processes. oup.comoup.com
Once formed, this compound can undergo transformations initiated by radicals. In atmospheric chemistry, the reaction of α,β-unsaturated ketones with hydroxyl (OH) radicals is a significant degradation pathway. copernicus.orgcopernicus.org The OH radical can add to either carbon of the double bond, with the position of addition being influenced by the substituents. This initial addition leads to the formation of a carbon-centered radical, which can then react further, for example, with molecular oxygen in the atmosphere. copernicus.org Such reactions can also be initiated by other radicals, such as those generated from the oxidation of other organic compounds. nih.gov
Structural Characterization and Spectroscopic Analysis of 2,5,6 Trimethyl 4 Hepten 3 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. For 2,5,6-trimethyl-4-hepten-3-one, both ¹H and ¹³C NMR would provide detailed information about its carbon skeleton and the chemical environment of each proton and carbon atom.
A key structural feature of this molecule is the stereochemistry of the carbon-carbon double bond at the C4-C5 position, which can exist as either the (E) or (Z) isomer. The relative orientation of the substituents on this double bond significantly influences the chemical shifts of nearby nuclei, particularly the vinylic proton at C4.
In the generally preferred s-trans conformation of α,β-unsaturated ketones, the vinylic proton (H4) of the (E)-isomer is in close proximity to the deshielding cone of the carbonyl group. stackexchange.com This proximity causes its resonance to appear at a lower field (higher ppm value) compared to the vinylic proton of the (Z)-isomer, where it is positioned further away from the carbonyl group. stackexchange.com Comparison of experimental shifts for similar (E) and (Z) enones shows a clear trend, with the (E)-isomer's vinylic proton resonating at a higher frequency. stackexchange.com
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further confirm the stereochemical assignment. A NOESY experiment detects through-space interactions between protons. For the (E)-isomer, a cross-peak between the vinylic proton (H4) and the protons of the methyl group at C5 would be expected, confirming their cis relationship across the double bond. Such experiments are crucial for distinguishing between equilibrating E-Z diastereomers. acs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-2,5,6-Trimethyl-4-hepten-3-one (Note: These are estimated values based on typical ranges for similar structural motifs, as specific experimental data is not publicly available.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 (in C2-isopropyl) | ~0.9 - 1.1 | ~18 - 22 |
| C2 | ~2.8 - 3.2 | ~40 - 45 |
| C3 (C=O) | - | ~200 - 205 |
| C4 (vinylic) | ~6.5 - 7.0 | ~125 - 135 |
| C5 (vinylic) | - | ~155 - 165 |
| C6 | ~2.3 - 2.7 | ~30 - 35 |
| C7 (in C6-isopropyl) | ~0.9 - 1.1 | ~20 - 24 |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is instrumental in determining the molecular weight and formula of a compound and provides valuable structural information through analysis of its fragmentation patterns. The compound this compound has been identified in several studies using Gas Chromatography-Mass Spectrometry (GC-MS). These analyses confirm its molecular formula of C₁₀H₁₈O, corresponding to a molecular weight of approximately 154 g/mol .
Table 2: Identification of this compound in Natural Sources by GC-MS
| Source | Relative Amount (%) | Reference |
|---|---|---|
| Valeriana wallichii Root/Rhizome | 0.12 | iosrjournals.org |
| Syringa chinensis Floral Scent | 1.41 ± 0.44 | researchgate.netresearchgate.net |
| Syringa protolaciniata Floral Scent | 1.08 ± 0.09 | researchgate.netresearchgate.net |
| Eclipta prostrata Leaves | 0.16 |
The fragmentation of the molecular ion in MS is governed by the stability of the resulting fragments. For α,β-unsaturated ketones, characteristic fragmentation pathways include cleavage of bonds adjacent to the carbonyl group (α-cleavage) and rearrangements. libretexts.org
Key expected fragmentation processes for this compound include:
α-Cleavage: Loss of the isopropyl group at C2 (loss of 43 amu) to yield an acylium ion [M-43]⁺. This is a common cleavage for ketones.
α-Cleavage at the vinylic side: Cleavage of the C5-C6 bond, leading to the loss of an isopropyl radical (loss of 43 amu), is also possible.
McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-bond. This is a characteristic fragmentation for radical cations with unsaturated functional groups like ketones. rsc.org
Other Fragmentations: Cleavage at other points in the alkyl chain can lead to a series of fragment ions separated by 14 mass units (CH₂ groups).
Table 3: Predicted Major Fragment Ions for this compound in EI-MS
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion (M⁺) |
| 139 | [M - CH₃]⁺ | Loss of a methyl radical |
| 111 | [M - C₃H₇]⁺ | Loss of an isopropyl radical (α-cleavage) |
| 97 | [C₆H₉O]⁺ | Likely from cleavage at C5-C6 and rearrangement |
| 69 | [C₄H₅O]⁺ or [C₅H₉]⁺ | Further fragmentation |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Acylium ion or alkyl fragment |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
In the IR spectrum of this compound, the most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to conjugation with the C=C double bond, this band is expected to appear at a lower wavenumber (1666-1685 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹). orgchemboulder.comspcmc.ac.in This shift is caused by the delocalization of π-electrons, which reduces the double bond character of the carbonyl group. uobabylon.edu.iq Other expected absorptions include the C=C stretching vibration (weaker than C=O, around 1600-1640 cm⁻¹), C-H stretching from the alkyl groups (2850-3000 cm⁻¹), and C-H bending vibrations in the fingerprint region (<1500 cm⁻¹). usc.edu
Raman spectroscopy provides complementary information. While the IR and Raman bands appear at similar positions, their relative intensities differ. cdnsciencepub.comcdnsciencepub.com For α,β-unsaturated ketones, the C=C stretching vibration often produces a more intense band in the Raman spectrum than in the IR spectrum. Furthermore, the relative intensity of the C=O and C=C bands in the Raman spectrum can offer insights into the conformational isomerism (s-cis vs. s-trans) of the enone system. cdnsciencepub.comcdnsciencepub.com Ketones in the s-trans configuration typically show a C=O stretching band that is 5 to 10 times more intense than that of the s-cis isomers. cdnsciencepub.comcdnsciencepub.com
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| C-H Stretch (sp³ CH, CH₂, CH₃) | 2850 - 3000 (strong) | 2850 - 3000 (strong) | Aliphatic C-H bonds |
| C-H Stretch (sp² C-H) | ~3010 - 3095 (medium) | ~3010 - 3095 (medium) | Vinylic C-H bond |
| C=O Stretch (conjugated) | 1666 - 1685 (very strong) | 1666 - 1685 (strong) | Conjugation lowers frequency |
| C=C Stretch | ~1600 - 1640 (variable, weaker) | ~1600 - 1640 (strong) | Stronger in Raman than IR |
Electronic Absorption (UV-Vis) Spectroscopy for Conjugation Analysis
Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For α,β-unsaturated ketones, two characteristic electronic transitions are observed: a strong π → π* transition and a weak n → π* transition. jove.comfiveable.me
The intense π → π * transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated enone system. Its wavelength of maximum absorption (λₘₐₓ) can be predicted using the Woodward-Fieser rules. davuniversity.org For this compound, the predicted λₘₐₓ is approximately 239 nm.
The n → π * transition involves the excitation of a non-bonding electron from the oxygen atom to the π* antibonding orbital. This transition is symmetry-forbidden, resulting in a much weaker absorption band at a longer wavelength, typically in the range of 320-380 nm. tjpr.org
Table 5: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λₘₐₓ (nm) | Expected Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| π → π* | ~239 | High (~10,000 - 20,000) | Allowed transition in the conjugated system |
X-ray Crystallography of Crystalline Derivatives (if applicable)
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. However, this compound is a volatile compound, likely a liquid at room temperature, and is therefore not amenable to single-crystal X-ray diffraction analysis in its pure form. To date, no studies reporting the synthesis and crystallographic analysis of crystalline derivatives of this compound have been found in the surveyed literature. Should such a derivative be prepared, its analysis would unequivocally confirm the compound's connectivity and stereochemistry.
Computational and Theoretical Chemistry of 2,5,6 Trimethyl 4 Hepten 3 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
No specific DFT studies on 2,5,6-trimethyl-4-hepten-3-one were found. Such a study would typically involve optimizing the molecule's geometry to find the lowest energy structure. Calculations would likely be performed using a functional, such as B3LYP, in combination with a basis set like 6-311+G(d,p) to obtain accurate electronic and structural information. The resulting data would include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity.
Conformational Analysis and Potential Energy Surface Mapping
A conformational analysis of this compound, which would identify the different spatial arrangements of the atoms (conformers) and their relative energies, has not been published. This type of study would map the potential energy surface by systematically rotating the single bonds within the molecule to identify stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and the most probable shapes it adopts.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
There is no available research that predicts the spectroscopic parameters of this compound using computational methods. A theoretical investigation would typically use methods like GIAO (Gauge-Including Atomic Orbital) for NMR chemical shifts (¹H and ¹³C) and DFT calculations for vibrational frequencies (IR and Raman). These predicted spectra would then ideally be compared with experimentally obtained spectra to validate the computational model. PubChem lists some basic computed properties for the molecule, but not detailed predicted spectra. nih.gov
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Related Enones
While QSAR models are developed for various classes of compounds, including enones, to predict their biological activity or reactivity based on their chemical structure, no QSAR studies specifically including this compound were identified. researchgate.netnih.gov QSAR studies on related α,β-unsaturated carbonyl compounds investigate relationships between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and a specific activity, but data for this particular compound is absent from such models found in the literature. researchgate.netnih.govrsc.org
Derivatization and Analog Synthesis Based on the 2,5,6 Trimethyl 4 Hepten 3 One Core
Synthesis of Functionalized 2,5,6-Trimethyl-4-hepten-3-one Analogs
The functionalization of the heptenone core allows for the introduction of new chemical properties and reactive handles. Research, primarily on closely related isomers like 2,2,6,6-tetramethyl-4-hepten-3-one, provides insight into viable synthetic strategies.
A key functionalization pathway is the conversion of the parent ketone or its corresponding β-diketone into β-aminovinylketones. For instance, the amination of 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (the saturated diketone analog) with methylamine (B109427) in the presence of a catalyst like TiCl₄ yields 2,2,6,6-tetramethyl-3-methylamino-4-hepten-5-one. researchgate.net These β-aminovinylketones, also known as β-iminoketonates in their deprotonated form, exist predominantly in the keto-enamine tautomeric form, stabilized by an intramolecular hydrogen bond. researchgate.net Such functionalized analogs serve as important precursors for creating heterocyclic systems and metal complexes.
Another approach involves the conversion of the ketone into a halo-derivative. This creates an electrophilic center that facilitates the attachment of the molecule to a metal center, a critical step in the synthesis of certain organometallic complexes.
Table 1: Synthetic Approaches for Functionalized Heptenone Analogs
| Starting Material (Analog) | Reagent(s) | Functionalized Product | Reaction Type |
|---|---|---|---|
| 2,2,6,6-Tetramethylheptane-3,5-dione | NH₂CH₃, TiCl₄ | 2,2,6,6-Tetramethyl-3-methylamino-4-hepten-5-one researchgate.net | Amination / Condensation |
Exploration of Heterocyclic and Carbocyclic Derivatives Containing the Heptenone Moiety
The heptenone framework is a versatile scaffold for constructing more complex ring systems. Research on structurally similar bicyclic ketones demonstrates pathways to both carbocyclic and heterocyclic prostanoid analogs, highlighting the potential of the heptenone core in cycloaddition reactions. researchgate.net
A significant strategy for forming five-membered heterocycles is the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.orgnih.gov For example, a derivative such as 5,5,6-trimethyl-3-methylenebicyclo[2.2.1]heptan-2-one can be reacted with nitromethane (B149229) to produce a nitroethyl adduct. researchgate.net This adduct is then converted into a nitrile oxide, which is a classic 1,3-dipole. The subsequent cycloaddition of this nitrile oxide to an alkyne, like ethyl 4-pentynoate, yields a highly functionalized isoxazole (B147169) ring attached to the carbocyclic framework. researchgate.net This demonstrates a powerful method for fusing a heterocyclic moiety onto a carbocyclic core derived from a heptenone-like structure.
The exploration of carbocyclic derivatives often involves using the inherent structure as a starting point for further elaboration. The synthesis of prostaglandin (B15479496) analogs from 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one showcases this, where the rigid bicyclic system is modified with side chains to build the complex target molecule. researchgate.net
Table 2: Synthesis of Cyclic Derivatives
| Precursor Derivative | Reaction Type | Dipole / Dipolarophile | Resulting Cyclic Moiety |
|---|---|---|---|
| 5,5,6-trimethyl-exo-3-(nitromethyl)bicyclo[2.2.1]heptan-2-one derived nitrile oxide | 1,3-Dipolar Cycloaddition researchgate.net | Nitrile Oxide / Alkyne | Isoxazole |
| 5,5,6-trimethyl-exo-2-ethynylbicyclo[2.2.1]heptan-endo-2-ol | 1,3-Dipolar Cycloaddition researchgate.net | Nitrile Oxide / Alkyne | 2-(Isoxazol-5-yl) derivative |
Applications of this compound as a Synthetic Intermediate in Complex Molecule Construction
The heptenone core and its derivatives are valuable intermediates in the synthesis of more elaborate molecules. Their utility stems from the ability to introduce steric bulk and specific functionalities that can be carried through multi-step synthetic sequences.
One of the most prominent applications is in the construction of prostaglandin analogs. As detailed previously, bicyclic ketones with a trimethylheptanone substructure serve as key building blocks. researchgate.net The isoxazole derivatives formed via cycloaddition can be subsequently ring-opened to reveal a linear, functionalized side chain, which is a critical feature of the prostanoid structure. This multi-step process, starting from a relatively simple carbocyclic ketone, demonstrates its role as a foundational intermediate in complex molecule synthesis. researchgate.net
Furthermore, the conversion of heptenone isomers into allyl halides provides a direct route to bulky allyl ligands. These ligands are not typically the final target but are crucial intermediates for synthesizing unique organometallic complexes with enhanced stability. researchgate.net The heptenone, therefore, acts as a gateway to specialized reagents for organometallic chemistry.
Ligand Design and Coordination Chemistry Involving Derivatives of this compound
Derivatives of trimethylheptenone are particularly useful in ligand design, where their bulky alkyl groups can be used to control the coordination environment around a metal center. libretexts.org This steric hindrance can enhance the stability of the resulting complexes and influence their reactivity. researchgate.net
β-aminovinylketones derived from heptenone analogs, such as 2,2,6,6-tetramethyl-3-amino-4-hepten-5-one, act as effective bidentate ligands. researchgate.netresearchgate.net Upon deprotonation, the resulting β-iminoketonate anion chelates to metal ions through its nitrogen and oxygen atoms. This has been demonstrated in the synthesis of volatile complexes with Ni(II), Pd(II), and Au(III). researchgate.net X-ray diffraction studies show that these ligands form stable, neutral complexes where the metal center typically adopts a square-planar or a flattened tetrahedral geometry. For example, in the dimethylgold(III) complex, the gold atom exhibits a slightly distorted square coordination with the O and N atoms of the ligand and two methyl groups. researchgate.net The thermal stability and volatility of these complexes make them potential precursors for chemical vapor deposition (CVD) applications. researchgate.net
Table 3: Metal Complexes with Heptenone-Derived Ligands
| Ligand | Metal Ion | Complex Formula | Coordination Geometry |
|---|---|---|---|
| 2,2,6,6-tetramethyl-3-imino-4-heptene-5-onate | Au(III) | (CH₃)₂Au[C(CH₃)₃C(NH)CHC(O)C(CH₃)₃] researchgate.net | Distorted Square Planar |
| 2,2,6,6-tetramethyl-3-imino-4-heptene-5-onate | Ni(II) | Ni[C(CH₃)₃C(NH)CHC(O)C(CH₃)₃]₂ researchgate.net | Flattened Tetrahedron |
| 2,2,6,6-tetramethyl-3-imino-4-heptene-5-onate | Pd(II) | Pd[C(CH₃)₃C(NH)CHC(O)C(CH₃)₃]₂ researchgate.net | Square Planar |
Analytical Methodologies for Detection and Quantification of 2,5,6 Trimethyl 4 Hepten 3 One in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful technique for the identification and quantification of volatile compounds like 2,5,6-trimethyl-4-hepten-3-one, particularly at trace levels. mdpi.com The optimization of GC-MS parameters is critical to achieve the required sensitivity and selectivity.
Key optimization parameters for the trace analysis of this compound include the selection of an appropriate capillary column, temperature programming, and mass spectrometer settings. A non-polar or medium-polarity column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5MS), is often suitable for separating a wide range of volatile organic compounds (VOCs). mdpi.comresearchgate.net The oven temperature program is meticulously developed to ensure adequate separation from other matrix components, typically starting at a low temperature and ramping up to a higher temperature to elute compounds with different boiling points. nih.govgcms.cz
For trace analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. This approach enhances sensitivity by focusing on specific ions characteristic of this compound, thereby reducing background noise and improving the signal-to-noise ratio. researchgate.net
Table 7.1: Optimized GC-MS Parameters for Trace Analysis
| Parameter | Optimized Condition |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless for 1 minute |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 250°C at 10°C/min (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined based on the mass spectrum of this compound |
High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantification
While GC-MS is the preferred method for volatile ketones, high-performance liquid chromatography (HPLC) can be employed, particularly after derivatization. creative-proteomics.comsigmaaldrich.comwaters.com The carbonyl group of this compound can react with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a stable, UV-active derivative. sigmaaldrich.comwaters.comauroraprosci.com This allows for detection using a UV detector, a common and robust detector in HPLC systems. sigmaaldrich.comwaters.com
The separation is typically achieved using a reversed-phase column, such as a C18 column. sigmaaldrich.com The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. sigmaaldrich.com Gradient elution, where the composition of the mobile phase is changed during the run, is often necessary to achieve optimal separation of the derivatized ketone from other components in the sample. auroraprosci.com
Table 7.2: Typical HPLC Parameters for Ketone Analysis (as DNPH derivatives)
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 60% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 360 nm |
| Injection Volume | 10 µL |
Sample Preparation Techniques for Various Sample Types (e.g., biological fluids, plant extracts, fermentation products)
The complexity of the sample matrix significantly influences the choice of sample preparation technique. The primary goals of sample preparation are to isolate and concentrate the target analyte and to remove interfering substances.
Biological Fluids (e.g., blood, urine): For volatile compounds in biological fluids, headspace solid-phase microextraction (HS-SPME) is a widely used technique. researchgate.netmdpi.com This method involves exposing a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then directly introduced into the GC injector for analysis. researchgate.net This technique is solvent-free, simple, and can be automated. researchgate.net Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to extract the compound from the fluid. tiaft.orgchromatographyonline.combiotage.com Protein precipitation may be a necessary initial step for samples with high protein content. chromatographyonline.com
Plant Extracts: The extraction of volatile compounds from plant materials often involves methods like steam distillation or solvent extraction. researchgate.net For solvent extraction, a low-boiling point solvent such as dichloromethane (B109758) or a mixture of acetone (B3395972) and hexane (B92381) is used. researchgate.net The resulting extract is often concentrated before analysis. researchgate.netgreenskybio.com Solid-phase extraction (SPE) can be used for cleanup to remove non-volatile interfering compounds. researchgate.netorganomation.com
Fermentation Products: Analysis of volatile compounds in fermentation products like beer or wine can also be performed using HS-SPME. advion.comnih.govnih.gov Direct injection of the liquid sample is sometimes possible, but a prior extraction and concentration step, such as LLE, is often preferred to improve sensitivity and protect the analytical instrument. indexcopernicus.com
Table 7.3: Overview of Sample Preparation Techniques
| Sample Type | Recommended Technique(s) | Key Considerations |
| Biological Fluids | HS-SPME, LLE, SPE | Protein removal, minimizing matrix effects |
| Plant Extracts | Steam Distillation, Solvent Extraction, SPE | Efficient extraction of volatiles, removal of pigments and other non-volatiles |
| Fermentation Products | HS-SPME, LLE | High water and ethanol (B145695) content, potential for complex mixtures of volatiles |
Advanced hyphenated techniques (e.g., GCxGC-MS, LC-MS/MS) for comprehensive profiling
For highly complex matrices where co-elution of compounds is a significant challenge, advanced hyphenated techniques provide enhanced separation and detection capabilities.
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS): This technique utilizes two different GC columns with different separation mechanisms (e.g., non-polar followed by a polar column) connected by a modulator. researchgate.netshimadzu.comgcms.cz This results in a significant increase in peak capacity and resolution, allowing for the separation of hundreds or even thousands of compounds in a single analysis. researchgate.netshimadzu.eushimadzu.com GCxGC-MS is particularly useful for the comprehensive profiling of volatile compounds in natural products and biological samples. researchgate.netshimadzu.eu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile or thermally labile compounds, or for derivatized ketones, LC-MS/MS offers high sensitivity and selectivity. creative-proteomics.comregionh.dkmdpi.com This technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. regionh.dknih.gov By monitoring specific precursor-to-product ion transitions, LC-MS/MS can quantify analytes with high accuracy and precision, even in the presence of significant matrix interference. regionh.dknih.gov
Isotopic Labeling Strategies for Metabolic Pathway Elucidation and Tracing
Isotopic labeling is a powerful tool for studying the biosynthesis and metabolic fate of this compound. This involves introducing isotopically labeled precursors (e.g., containing ¹³C or ²H) into a biological system and then tracking the incorporation of the label into the target molecule and its metabolites. boku.ac.atnih.govscripps.edu
By analyzing the mass spectra of the labeled compounds, it is possible to determine which atoms in the molecule are derived from the labeled precursor. nih.gov This information provides valuable insights into the biosynthetic pathway and the metabolic transformations that the compound undergoes. osti.gov For instance, feeding an organism with ¹³C-labeled acetate (B1210297) and observing the pattern of ¹³C incorporation into this compound can help to elucidate the building blocks of its carbon skeleton. boku.ac.at This approach is crucial for understanding the natural production of this compound in various organisms. nih.gov
Q & A
Basic Research Questions
Q. What established synthetic routes are used for 2,5,6-Trimethyl-4-hepten-3-one, and how do reaction conditions influence yield and purity?
- Methodology : Common approaches include aldol condensation or ketone alkylation, optimized via temperature control (e.g., refluxing in ethanol or DMF) and pH adjustments to minimize side reactions. Yields are maximized by inert atmospheres (N₂/Ar) and catalytic bases like KOH. Purity is validated via GC-MS or HPLC .
Q. Which spectroscopic techniques are prioritized for structural characterization of this compound?
- Methodology :
- 1H/13C NMR : Assigns methyl groups (δ 1.2–1.8 ppm) and enone protons (δ 5.2–6.0 ppm). Coupling constants confirm stereochemistry.
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and C=C bonds (~1600 cm⁻¹).
- X-ray crystallography (via SHELX): Resolves absolute configuration for crystalline derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/contact; store at –20°C in airtight containers. Monitor waste disposal per OSHA guidelines. Safety sheets should be reviewed prior to use .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental spectral data for this compound be resolved?
- Methodology :
- Iterative validation : Cross-check DFT/MD simulations (e.g., Gaussian, ORCA) with experimental NMR/IR.
- Isotopic labeling : Trace reaction pathways to confirm intermediate structures.
- Statistical analysis : Apply Bayesian models to quantify uncertainty in conflicting datasets .
Q. What methodological considerations are essential for kinetic studies of this compound’s reactivity?
- Methodology :
- Variable control : Maintain consistent solvent polarity, temperature (±0.5°C), and catalyst loading.
- Real-time monitoring : Use stopped-flow UV-Vis or inline NMR to track reaction progress.
- Quenching experiments : Isolate intermediates for MS/MS fragmentation analysis .
Q. How can SHELX software improve crystallographic refinement of this compound derivatives?
- Methodology :
- Structure solution : SHELXD/SHELXE for phase problem resolution via Patterson or direct methods.
- Refinement : SHELXL for anisotropic displacement parameters and twin-law corrections.
- Validation : R-factor convergence (<5%) and electron density maps to confirm stereochemistry .
Q. What strategies optimize regioselective functionalization of this compound’s α,β-unsaturated ketone moiety?
- Methodology :
- Electrophilic addition : Use Lewis acids (e.g., BF₃·Et₂O) to direct attack at the β-carbon.
- Nucleophilic trapping : Employ Grignard reagents under low-temperature conditions (–78°C).
- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts for C–C bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
